

Physical and chemical properties of Diethyl 2-(4-nitrophenyl)malonate.

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Compound of Interest

Compound Name: Diethyl 2-(4-nitrophenyl)malonate

Cat. No.: B082213

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Diethyl 2-(4-nitrophenyl)malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonic ester moiety with an electron-withdrawing nitrophenyl group, make it a valuable building block for the construction of heterocyclic systems and other pharmacologically relevant scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of **Diethyl 2-(4-nitrophenyl)malonate**, including its spectroscopic characterization, reactivity, and applications in synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Diethyl 2-(4-nitrophenyl)malonate** is presented below.

Property	Value	Reference
Chemical Name	Diethyl 2-(4-nitrophenyl)malonate	
Synonyms	Diethyl p-nitrophenylmalonate, 2-(4-Nitrophenyl)malonic acid diethyl ester	
CAS Number	10565-13-6	
Molecular Formula	C ₁₃ H ₁₅ NO ₆	
Molecular Weight	281.26 g/mol	
Appearance	Not specified (likely a solid)	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Very slightly soluble (0.19 g/L)	
XLogP3-AA	2.4	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	6	

Spectroscopic Data

The structural elucidation of **Diethyl 2-(4-nitrophenyl)malonate** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum of **Diethyl 2-(4-nitrophenyl)malonate** has been reported. The expected signals would correspond to the aromatic protons of the nitrophenyl ring, the methine proton of the malonate backbone, and the methylene and methyl protons of the two ethyl ester groups.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of **Diethyl 2-(4-nitrophenyl)malonate** would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- Strong C=O stretching vibrations for the ester carbonyl groups.
- Characteristic N-O stretching vibrations for the nitro group.
- C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
- C-O stretching vibrations for the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 281.26 g/mol. Common fragmentation pathways for diethyl malonate derivatives involve the loss of ethoxy and carbonyl groups.

Chemical Properties and Reactivity

Diethyl 2-(4-nitrophenyl)malonate is a versatile synthon due to the presence of multiple reactive sites.

Reactions at the Malonate Moiety

The malonate portion of the molecule is susceptible to several important transformations:

- **Hydrolysis:** The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-(4-nitrophenyl)malonic acid.
- **Transesterification:** The ethyl groups of the esters can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.
- **Alkylation/Acylation:** The acidic proton on the α -carbon of the malonate can be removed by a suitable base to generate a nucleophilic enolate, which can then be alkylated or acylated. However, for **Diethyl 2-(4-nitrophenyl)malonate**, this position is already substituted.

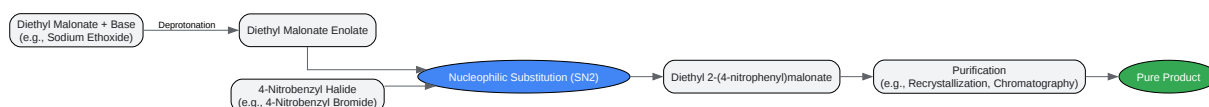
Reactions involving the Nitro Group

The aromatic nitro group is a key functional handle that can undergo various transformations, most notably:

- **Reduction:** The nitro group can be readily reduced to an amino group ($-\text{NH}_2$) using a variety of reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H_2) or metal/acid combinations (e.g., Fe/HCl, SnCl_2/HCl). This transformation is crucial for introducing a nucleophilic center on the aromatic ring, opening up pathways for the synthesis of heterocyclic compounds.

Synthesis

The synthesis of **Diethyl 2-(4-nitrophenyl)malonate** is typically achieved through the alkylation of diethyl malonate with a suitable 4-nitrobenzyl halide. A general experimental workflow is depicted below.



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Caption: General workflow for the synthesis of **Diethyl 2-(4-nitrophenyl)malonate**.

A detailed experimental protocol would involve the slow addition of a base to a solution of diethyl malonate in a suitable solvent, followed by the addition of the 4-nitrobenzyl halide. The reaction mixture is then typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified, often by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

Applications in Drug Development

The unique combination of functional groups in **Diethyl 2-(4-nitrophenyl)malonate** makes it a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic structures. The reduction of the nitro group to an amine, followed by intramolecular cyclization reactions involving the malonate ester functionalities, can lead to the formation of various nitrogen-containing heterocycles. One notable application is in the synthesis of 3,3-disubstituted oxindoles, a structural motif found in numerous natural products and pharmaceuticals with a wide range of biological activities.

The general pathway for this transformation is illustrated below.



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Caption: Pathway for the synthesis of oxindole derivatives.

Building Block in Medicinal Chemistry

Beyond the synthesis of specific heterocyclic systems, **Diethyl 2-(4-nitrophenyl)malonate** serves as a versatile building block for introducing the 4-nitrophenylmalonate moiety into larger molecules during the development of new drug candidates. The nitro group can be further functionalized, and the malonate esters provide handles for chain extension or the introduction

of other functional groups, allowing for the systematic exploration of structure-activity relationships.

Conclusion

Diethyl 2-(4-nitrophenyl)malonate is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it a reliable building block for the construction of complex molecular architectures, particularly heterocyclic compounds with potential therapeutic applications. This guide provides a foundational understanding of this important molecule for researchers and scientists working in the field of medicinal chemistry. Further research into its applications and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in the creation of new and improved therapeutic agents.

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